Nitric acid nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid nitrate is a compound that combines the properties of nitric acid and nitrate ions. Nitric acid, with the chemical formula HNO₃, is a highly corrosive and toxic mineral acid. It is colorless in its pure form but can acquire a yellowish tint due to decomposition into oxides of nitrogen. Nitrate ions (NO₃⁻) are the conjugate base of nitric acid and are commonly found in various salts such as sodium nitrate and potassium nitrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitric acid can be synthesized in the laboratory by heating potassium nitrate or sodium nitrate with concentrated sulfuric acid. The reaction produces nitric acid and potassium hydrogen sulfate or sodium hydrogen sulfate as by-products . The reaction is as follows:
[ \text{KNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{KHSO}_4 + \text{HNO}_3 ]
Industrial Production Methods
Industrially, nitric acid is produced primarily through the Ostwald process, which involves the catalytic oxidation of ammonia. This process includes several steps:
- Ammonia is oxidized to nitric oxide using a platinum-rhodium catalyst.
- Nitric oxide is further oxidized to nitrogen dioxide.
- Nitrogen dioxide is absorbed in water to form nitric acid .
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid nitrate undergoes various types of chemical reactions, including:
Reduction: In some reactions, nitric acid can be reduced to nitrogen oxides such as nitrogen dioxide or nitric oxide.
Neutralization: Nitric acid reacts with bases to form nitrate salts and water.
Common Reagents and Conditions
Organic Compounds: Reacts with organic compounds like phenol to form nitrophenols.
Major Products
Metal Nitrates: Formed from reactions with metals.
Nitrophenols: Formed from reactions with organic compounds.
Wissenschaftliche Forschungsanwendungen
Nitric acid nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including nitration and oxidation processes.
Biology: Utilized in the study of nitrogen cycles and nitrate reduction in biological systems.
Medicine: Investigated for its potential use in medical treatments and diagnostics.
Industry: Employed in the production of fertilizers, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of nitric acid nitrate involves its strong oxidizing properties. Nitric acid can donate oxygen atoms to other substances, facilitating oxidation reactions. The nitrate ion can participate in reduction reactions, where it is reduced to nitrogen oxides. These reactions are crucial in various biochemical and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Nitric acid nitrate can be compared with other similar compounds such as:
Nitrous Acid (HNO₂): A weaker acid and less stable compared to nitric acid.
Ammonium Nitrate (NH₄NO₃): Commonly used in fertilizers and explosives, it is more stable and less corrosive than nitric acid.
Sodium Nitrate (NaNO₃): Used in food preservation and fertilizers, it is less reactive than nitric acid.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its strong oxidizing properties and ability to participate in diverse chemical reactions make it valuable in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can help harness its potential in innovative ways.
Eigenschaften
CAS-Nummer |
204575-95-1 |
---|---|
Molekularformel |
H2N2O6 |
Molekulargewicht |
126.03 g/mol |
IUPAC-Name |
nitric acid |
InChI |
InChI=1S/2HNO3/c2*2-1(3)4/h2*(H,2,3,4) |
InChI-Schlüssel |
LFLZOWIFJOBEPN-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.